molecular formula C7H12ClNO2 B2515447 3,3-Dimethylmorpholine-4-carbonyl chloride CAS No. 1520796-36-4

3,3-Dimethylmorpholine-4-carbonyl chloride

Cat. No.: B2515447
CAS No.: 1520796-36-4
M. Wt: 177.63
InChI Key: JADSAESBYIBJPN-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine-4-carbonyl chloride: is a chemical compound with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It is a derivative of morpholine, a heterocyclic amine, and contains a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 3,3-Dimethylmorpholine: The compound can be synthesized by reacting 3,3-dimethylmorpholine with phosgene (carbonyl chloride) under controlled conditions.

    Industrial Production Methods: Industrial production of 3,3-dimethylmorpholine-4-carbonyl chloride involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Low temperatures, inert atmosphere

Major Products Formed:

Mechanism of Action

Mechanism:

    Nucleophilic Attack: The carbonyl chloride group in 3,3-dimethylmorpholine-4-carbonyl chloride is highly reactive towards nucleophiles.

Molecular Targets and Pathways:

Properties

IUPAC Name

3,3-dimethylmorpholine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-7(2)5-11-4-3-9(7)6(8)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSAESBYIBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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